3-Benzoylbenzene-1-sulfonyl chloride
Overview
Description
3-Benzoylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H9ClO3S. It is a derivative of benzene, featuring both benzoyl and sulfonyl chloride functional groups. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzoylbenzene-1-sulfonyl chloride can be synthesized through several methodsAnother method includes the use of phosphorus pentachloride or phosphorus oxychloride to chlorinate benzenesulfonic acid or its salts .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination reactions using phosphorus oxychloride or chlorosulfonic acid. These methods are preferred due to their efficiency and the high yields they produce .
Chemical Reactions Analysis
Types of Reactions
3-Benzoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride.
Nucleophilic Substitution: Reagents such as amines and alcohols are used to form sulfonamides and sulfonate esters, respectively.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3-Benzoylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-benzoylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamides and sulfonate esters . The benzoyl group can also participate in various electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the benzoyl group.
Toluene-4-sulfonyl Chloride: Contains a methyl group instead of a benzoyl group.
Uniqueness
3-Benzoylbenzene-1-sulfonyl chloride is unique due to the presence of both benzoyl and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
3-benzoylbenzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3S/c14-18(16,17)12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQKJUIDRNDNQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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